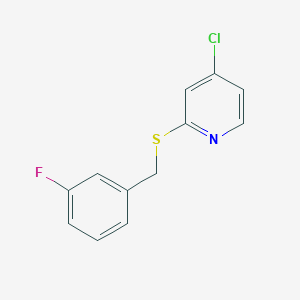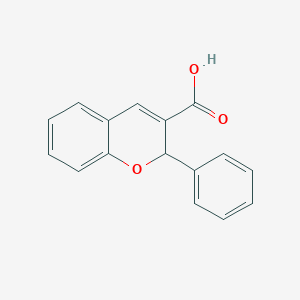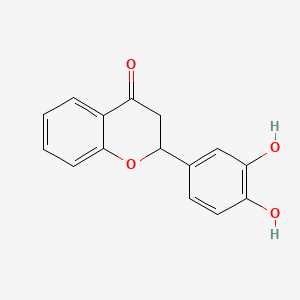![molecular formula C12H14FN3S B11860435 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole typically involves the reaction of 2-aminothiazole with appropriate diazepane derivatives under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The compound’s fluorine atom and thiazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole include other thiazole derivatives, such as:
These compounds share the thiazole ring but differ in their substituents, leading to variations in their biological activities and applications. The presence of the fluorine atom in this compound makes it unique, potentially enhancing its biological activity and stability.
Properties
Molecular Formula |
C12H14FN3S |
|---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C12H14FN3S/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 |
InChI Key |
VMGYNBKEKHGKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B11860360.png)

![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)





![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)

![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)
![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
